Phenylpropylmethylamine-d3 Hydrochloride
Description
Phenylpropylmethylamine-d3 Hydrochloride (CAS: 1246820-88-1) is a deuterated analog of N,β-dimethylphenethylamine hydrochloride, where three hydrogen atoms are replaced by deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its molecular formula is C₁₀H₁₄D₃N·HCl, with a molecular weight of approximately 196.72 g/mol (non-deuterated form: 187.71 g/mol) .
The compound is structurally characterized by a phenethylamine backbone substituted with methyl groups at the β-carbon and nitrogen positions. Deuterium incorporation occurs at the methyl group attached to the nitrogen (N-methyl-d₃), improving spectral resolution in quantitative analyses . It is primarily used in pharmacokinetic studies to track drug metabolism and minimize interference from endogenous compounds .
Properties
CAS No. |
1246820-88-1 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
188.713 |
IUPAC Name |
2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3; |
InChI Key |
OQHDRLTXPGYYJN-MUTAZJQDSA-N |
SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
Synonyms |
N,β-Dimethylbenzeneethanamine-d3 Hydrochloride; N,β-Dimethylphenethylamine-d3 Hydrochloride; 1-(Methyl-d3)amino-2-methyl-2-phenylethane Hydrochloride; 1-(Methyl-d3)amino-2-phenylpropane Hydrochloride; Phenpromethamine-d3 Hydrochloride; Vonedrine-d3 H |
Origin of Product |
United States |
Preparation Methods
The synthesis of Phenylpropylmethylamine-d3 Hydrochloride involves several steps. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can subsequently react with acids to form the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for higher efficiency and lower cost .
Chemical Reactions Analysis
Phenylpropylmethylamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
Phenylpropylmethylamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Mechanism of Action
The mechanism of action of Phenylpropylmethylamine-d3 Hydrochloride involves its interaction with adrenergic receptors, which play a crucial role in neurotransmission. This interaction can influence various physiological processes, including mood regulation, stress response, and pain perception . The compound’s deuterium labeling allows for detailed studies of these interactions at the molecular level .
Comparison with Similar Compounds
Data Table 1: Key Properties of this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications | Deuterium Presence |
|---|---|---|---|---|---|
| Phenylpropylmethylamine-d3 HCl | C₁₀H₁₄D₃N·HCl | 196.72 | N-methyl-d₃, β-methylphenethylamine backbone | MS/NMR internal standard, drug tracking | Yes (d₃) |
| N,β-Dimethylphenethylamine HCl | C₁₀H₁₇N·HCl | 187.71 | N-methyl, β-methylphenethylamine backbone | Pharmacological research | No |
| Memantine HCl | C₁₂H₂₁N·HCl | 215.76 | Adamantane-substituted amine | Alzheimer’s treatment | No |
| Benzydamine HCl | C₁₉H₂₃N₃O·HCl | 345.87 | Benzyl-substituted indazole amine | Anti-inflammatory, local analgesic | No |
| Chlorphenoxamine HCl | C₁₈H₂₂ClNO·HCl | 348.33 | Diphenhydramine derivative with Cl substituent | Antihistamine, Parkinson’s therapy | No |
| Methyl 3-amino-2-phenylpropanoate HCl | C₁₀H₁₃NO₂·HCl | 231.68 | Esterified β-phenylalanine derivative | Peptide synthesis intermediate | No |
Key Differences
Isotopic Labeling
- Phenylpropylmethylamine-d3 HCl is distinguished by its deuterated N-methyl group, enabling precise quantification in MS due to minimal isotopic interference. This contrasts with non-deuterated analogs like N,β-Dimethylphenethylamine HCl, which lack this analytical advantage .
Pharmacological vs. Analytical Roles
- Memantine HCl (Alzheimer’s drug) and Benzydamine HCl (anti-inflammatory) are therapeutic agents, whereas Phenylpropylmethylamine-d3 HCl is exclusively used in research settings for analytical calibration .
- Methyl 3-amino-2-phenylpropanoate HCl serves as a synthetic intermediate, lacking the phenethylamine backbone critical to Phenylpropylmethylamine-d3’s structure .
Structural Modifications
- Chlorphenoxamine HCl features a chlorine atom and a diphenhydramine-like structure, diverging from the simpler phenethylamine scaffold of Phenylpropylmethylamine-d3 HCl .
- Memantine’s adamantane moiety confers unique pharmacokinetics, such as prolonged NMDA receptor antagonism, absent in deuterated phenethylamines .
Research Findings
- Stability in Analytical Methods: Phenylpropylmethylamine-d3 HCl exhibits superior stability in high-performance liquid chromatography (HPLC) compared to non-deuterated analogs, with a retention time shift of <0.1 minutes under gradient elution .
- Metabolic Tracking: In rodent studies, deuterated analogs showed a 20–30% reduction in metabolic clearance compared to non-deuterated forms, attributed to kinetic isotope effects .
- Cross-Reactivity : Unlike Benzydamine HCl, which interacts with cyclooxygenase enzymes, Phenylpropylmethylamine-d3 HCl lacks pharmacological activity, making it ideal for controlled bioanalytical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
